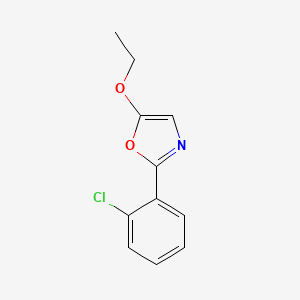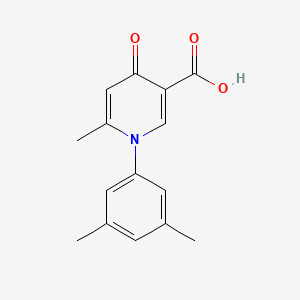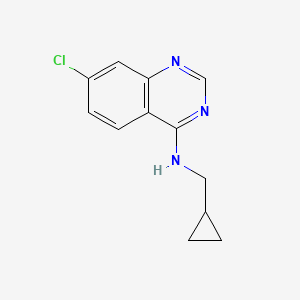![molecular formula C19H16ClN3O2 B3037428 4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478040-33-4](/img/structure/B3037428.png)
4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxamide group, a chlorophenyl group, and a pyridinylmethyl group. The exact arrangement of these groups in three-dimensional space would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (353.8 g/mol) and molecular formula (C19H16ClN3O2). Other properties such as melting point, boiling point, and density were not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
This compound has been utilized in the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives. These derivatives exhibit significant in vitro cytotoxicity against various cancer cell lines, suggesting potential anticancer applications. The synthesis process involves the reaction of different chloroacetamide reagents and demonstrates good inhibitory activity, particularly in products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial Activities
Several compounds synthesized using this chemical as a precursor have been evaluated for antimicrobial activities. These compounds have shown significant inhibition against bacterial and fungal growth, comparing favorably against standard drugs. This indicates potential use in developing new antimicrobial agents (Akbari et al., 2008).
Synthesis of N-(aminoalkyl) Derivatives
A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides derived from this compound have been synthesized and evaluated as cytostatic agents. This demonstrates its utility in creating new compounds with potential medicinal applications, particularly in cancer treatment (Bielawski et al., 1993).
Design and Synthesis for Antitubercular and Antibacterial Activities
Novel derivatives of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine, synthesized from this chemical, have shown potent antitubercular and antibacterial activity. They offer a new avenue for the development of drugs against tuberculosis and bacterial infections (Bodige et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-5-3-13(4-6-16)8-18(24)15-9-17(22-12-15)19(25)23-11-14-2-1-7-21-10-14/h1-7,9-10,12,22H,8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBYGLMIZPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CN2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143093 | |
| Record name | 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
478040-33-4 | |
| Record name | 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037347.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3037348.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)


![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether](/img/structure/B3037360.png)
![4-Chlorophenyl 4-{[(4-fluorophenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B3037362.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3037363.png)
![2-[(7-Chloro-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol](/img/structure/B3037364.png)

![Benzyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3037367.png)
